Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate
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Overview
Description
Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable framework. The presence of the cyclohexanecarboxylate group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate typically involves a multi-step process. One common method is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure under mild and operationally simple conditions . This reaction is often catalyzed by organocatalysts to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using specialized reactors. The process is optimized for yield and purity, often incorporating continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclohexanecarboxylate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers due to its stable bicyclic structure.
Mechanism of Action
The mechanism of action of bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The cyclohexanecarboxylate group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: Known for its stability and rigidity.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a slightly different ring structure.
Norbornene: A bicyclic compound used in polymer chemistry.
Uniqueness
Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate stands out due to the presence of the cyclohexanecarboxylate group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Properties
CAS No. |
93923-80-9 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethyl cyclohexanecarboxylate |
InChI |
InChI=1S/C15H24O2/c16-15(12-4-2-1-3-5-12)17-10-14-9-11-6-7-13(14)8-11/h11-14H,1-10H2 |
InChI Key |
RFFAKBCMUWZXNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OCC2CC3CCC2C3 |
Origin of Product |
United States |
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